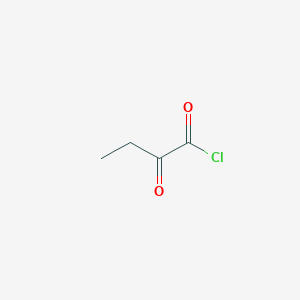

2-oxobutanoyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-oxobutanoyl Chloride, also known as this compound, is an organic compound with the molecular formula C4H5ClO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is a derivative of butanoic acid and is used in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-oxobutanoyl Chloride, can be synthesized through the chlorination of butanoic acid using thionyl chloride. The reaction involves heating thionyl chloride to reflux in a reactor and then adding butanoic acid dropwise over approximately 4 hours. The mixture is then refluxed for an additional hour. The crude product is collected by atmospheric distillation, and further distillation yields the final product .

Industrial Production Methods: The industrial production of butanoyl chloride, 2-oxo-, follows a similar method to the laboratory synthesis. The process involves the chlorination of butanoic acid with thionyl chloride, followed by distillation to purify the product. This method is efficient and widely used in the chemical industry .

Analyse Chemischer Reaktionen

Types of Reactions: 2-oxobutanoyl Chloride, undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and reactions with alcohols, amines, and water. These reactions are typical for acyl chlorides and involve the replacement of the chlorine atom with other nucleophiles .

Common Reagents and Conditions:

Nucleophilic Acyl Substitution: This reaction involves nucleophiles such as water, alcohols, and amines.

Major Products:

Carboxylic Acids: Formed through hydrolysis.

Esters: Formed through reactions with alcohols.

Amides: Formed through reactions with amines.

Wissenschaftliche Forschungsanwendungen

2-oxobutanoyl Chloride, has several applications in scientific research and industry:

Wirkmechanismus

2-oxobutanoyl Chloride, can be compared with other acyl chlorides such as ethanoyl chloride, propanoyl chloride, and benzoyl chloride. These compounds share similar reactivity patterns due to the presence of the acyl chloride functional group. butanoyl chloride, 2-oxo-, is unique due to its specific structure and the presence of an additional carbonyl group, which influences its reactivity and applications .

Vergleich Mit ähnlichen Verbindungen

- Ethanoyl Chloride (CH3COCl)

- Propanoyl Chloride (C2H5COCl)

- Benzoyl Chloride (C6H5COCl)

2-oxobutanoyl Chloride, stands out due to its unique structure and the presence of an additional carbonyl group, which makes it a valuable compound in various chemical reactions and industrial applications.

Biologische Aktivität

2-Oxobutanoyl chloride, also known as 3-oxobutanoyl chloride, is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and its role in the synthesis of bioactive compounds.

This compound is an acyl chloride derived from 2-oxobutanoic acid. It is characterized by its reactivity, particularly in nucleophilic substitution reactions. The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides and esters, making it a versatile intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds derived from this compound exhibit inhibitory effects on various enzymes, including bacterial β-lactamases, which are crucial for antibiotic resistance. For instance, derivatives of this compound have been identified as potential inhibitors of NDM-1 β-lactamase, thereby enhancing the efficacy of β-lactam antibiotics against resistant strains .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives possess potent activity against strains such as E. coli and Staphylococcus aureus, contributing to their potential use in treating bacterial infections .

- Antioxidant Activity : Some studies have reported that derivatives of this compound exhibit antioxidant properties. This activity is often assessed through radical scavenging assays, where these compounds demonstrate the ability to neutralize free radicals, potentially reducing oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Inhibitory Potential Against NDM-1 : A study focused on synthesizing bis cyclo-oxamide derivatives from this compound revealed their potential as inhibitors of NDM-1. These compounds were evaluated using thin-layer chromatography (TLC) and showed promising results in inhibiting the enzyme's activity at concentrations as low as 1.78 mM .

- Antimicrobial Screening : Research conducted on various derivatives highlighted their broad-spectrum antimicrobial activity. For example, one derivative exhibited an IC50 value of 12 µM against E. coli, indicating strong antibacterial properties .

- Antioxidant Efficacy : In a comparative study assessing the antioxidant capacity of several compounds derived from this compound, it was found that some exhibited moderate to high antioxidant activity when tested against standard references like Trolox .

Data Table: Biological Activities of this compound Derivatives

| Compound Derivative | Target Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Bis cyclo-oxamide | NDM-1 Inhibition | 1.78 | Effective against β-lactamase resistance |

| Oxobutanoic Acid Derivative | Antimicrobial (E. coli) | 12 | Broad-spectrum antibacterial activity |

| Antioxidant Derivative | Radical Scavenging Activity | - | Moderate to high antioxidant capacity |

Eigenschaften

IUPAC Name |

2-oxobutanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-2-3(6)4(5)7/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGQQGROXHPINL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451561 |

Source

|

| Record name | Butanoyl chloride, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17118-74-0 |

Source

|

| Record name | Butanoyl chloride, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.